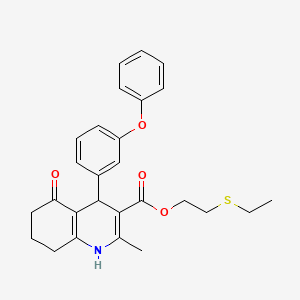![molecular formula C20H23NO5 B5119999 isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5119999.png)
isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of drugs called peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to have a wide range of effects on metabolism, energy expenditure, and cardiovascular health.
Mecanismo De Acción
Isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate works by activating PPARδ, a nuclear receptor that plays a key role in regulating metabolism, energy expenditure, and inflammation. When PPARδ is activated, it stimulates the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, reduced inflammation, and improved mitochondrial function. It has also been found to increase endurance and improve exercise performance in animal models and human clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate for lab experiments is its ability to activate PPARδ in a dose-dependent manner, allowing for precise control of its effects on metabolism and energy expenditure. However, its use in lab experiments is limited by its high cost and potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate, including its use as a therapeutic agent for metabolic and cardiovascular diseases, its potential for improving exercise performance and endurance, and its role in cancer and neurodegenerative disorders. In addition, further research is needed to better understand its mechanisms of action and potential side effects, as well as its interactions with other drugs and supplements.
Métodos De Síntesis
The synthesis of isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate involves several steps, including the condensation of 4-methoxybenzoic acid with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting intermediate with 2-(4-methoxyphenoxy)propanoic acid and isopropyl chloroformate. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
Isopropyl 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases, as well as in cancer and neurodegenerative disorders. It has been shown to improve insulin sensitivity, increase energy expenditure, and reduce inflammation in animal models of obesity and diabetes. In addition, it has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
propan-2-yl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-13(2)25-20(23)15-5-7-16(8-6-15)21-19(22)14(3)26-18-11-9-17(24-4)10-12-18/h5-14H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDDUUPRZXYQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5119925.png)

![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5119937.png)
![2-tert-butyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5119941.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5119949.png)
![2-butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5119953.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5119959.png)
![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5119972.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5119976.png)
![5-[(5-bromo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119988.png)

![ethyl 1-[(2-{[butyl(methyl)amino]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5119996.png)
![N,N''-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[N'-phenyl(thiourea)]](/img/structure/B5120013.png)